N-2-pyridinyl-N'-4-pyridinylurea
Description
N-2-Pyridinyl-N'-4-pyridinylurea is a urea derivative featuring pyridinyl substituents at both the N-2 and N'-4 positions. Its structure distinguishes it from related compounds through the absence of halogen or alkyl groups on the aromatic rings, which are common in analogs. The dual pyridinyl groups may enhance hydrogen-bonding capacity, influencing solubility and molecular interactions critical for biological activity or material properties .
Properties
IUPAC Name |
1-pyridin-2-yl-3-pyridin-4-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O/c16-11(14-9-4-7-12-8-5-9)15-10-3-1-2-6-13-10/h1-8H,(H2,12,13,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKLDPZUPFREDIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)NC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, applications, and bioactivities:
Substituent Effects on Bioactivity
- Chlorine and Phenyl Groups (CPPU) : The 2-chloro-4-pyridinyl and phenyl groups in CPPU are critical for its role as a cytokinin-like plant growth regulator. The chloro substituent enhances binding to plant hormone receptors, while the phenyl group contributes to lipophilicity, improving membrane penetration .
- Chloro-Methyl Phenyl Group (Anticonvulsant Analogs) : The 2-chloro-6-methylphenyl group in N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea introduces steric and electronic effects that likely modulate interaction with neuronal ion channels, reducing seizure activity .
- Dual Pyridinyl Groups (Target Compound): The absence of halogens or alkyl chains in this compound may reduce toxicity but limit agrochemical efficacy.
Structural and Conformational Differences
- Urea vs. Thiourea Backbones : Thiourea derivatives (e.g., ) exhibit weaker hydrogen-bonding capacity compared to ureas due to sulfur’s lower electronegativity. This difference impacts stability and biological activity; ureas like this compound may form stronger interactions with target proteins .
- Hydrogen-Bonding Networks : In 4-Chloro-N-(2-pyridyl)aniline (), N–H⋯N hydrogen bonds drive dimerization. Similar interactions in this compound could influence crystallinity or supramolecular assembly, relevant for material science applications .
Market and Regulatory Considerations
- CPPU (Forchlorfenuron): Dominates agrochemical markets in Asia and North America, with established safety protocols for handling (e.g., hazard identification in ). Regulatory approval underscores its efficacy and controlled toxicity .
- Anticonvulsant Analogs : N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea remains in preclinical stages, highlighting the challenges of transitioning urea derivatives to clinical use despite promising bioactivity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-2-pyridinyl-N'-4-pyridinylurea, and what are the key challenges in achieving high purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling pyridinyl isocyanates with substituted pyridinyl amines under anhydrous conditions. Key challenges include controlling regioselectivity due to the symmetry of the pyridinyl groups and minimizing side reactions. Purification often requires column chromatography (silica gel, eluent: dichloromethane/methanol gradient) followed by recrystallization from ethanol/water mixtures .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : - and -NMR (DMSO-d₆) resolve pyridinyl proton environments and confirm urea bond formation (e.g., NH signals at δ 8.5–9.0 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98% required for biological assays) .
- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 273.2 for C₁₁H₁₀N₄O) .
Q. What are the primary biological targets or assays used to evaluate this compound’s activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases (e.g., JAK2) using fluorescence polarization .
- Cellular Models : Evaluate cytotoxicity in HEK293 or SH-SY5Y cell lines via MTT assays. IC₅₀ values should be validated with dose-response curves (0.1–100 µM) .
Advanced Research Questions
Q. How does the substitution pattern on the pyridinyl rings influence the compound’s biological activity and selectivity?
- Methodological Answer : Systematic SAR studies are critical. For example:
- Electron-Withdrawing Groups (Cl, NO₂) : Enhance kinase inhibition but may reduce solubility.
- Hydrophobic Substituents (Me, t-Bu) : Improve membrane permeability but increase off-target effects.
- Data-Driven Example : Analogues with 2-chloro-4-pyridinyl groups (e.g., N-(2-chloro-4-pyridinyl)-N’-phenylurea) show pesticidal activity, suggesting halogenation modulates target binding .
Q. What strategies can resolve contradictions in reported biological activities of this compound derivatives?
- Methodological Answer :
- Reproducibility Checks : Standardize assay conditions (e.g., pH 7.4 buffer, 37°C incubation) .
- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to validate binding modes against crystallographic kinase structures (PDB: 4HVD) .
Q. How can researchers optimize the pharmacokinetic properties of this compound for in vivo studies?
- Methodological Answer :
- LogP Optimization : Introduce hydrophilic groups (e.g., -OH, -NH₂) to reduce LogP from ~3.5 to <2.5, improving aqueous solubility .
- Prodrug Strategies : Mask urea NH groups with acetyl or PEG-ylated moieties to enhance bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
